molecular formula C13H19NO4S B563729 Probenecid-d14

Probenecid-d14

Numéro de catalogue: B563729
Poids moléculaire: 299.45 g/mol
Clé InChI: DBABZHXKTCFAPX-YTSTUSJFSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Probenecid-d14 est un dérivé marqué au deutérium du Probenecid, un médicament principalement utilisé pour traiter la goutte et l'hyperuricémie. Le marquage au deutérium est utilisé pour tracer le composé dans diverses études scientifiques, améliorant ainsi son utilité dans les applications de recherche. Le Probenecid lui-même est connu pour sa capacité à inhiber l'excrétion rénale des anions organiques et à réduire la réabsorption tubulaire de l'urate, ce qui le rend efficace pour abaisser les taux d'acide urique sérique .

Applications De Recherche Scientifique

Pharmacokinetic Enhancer in Antibiotic Therapy

Probenecid has been identified as a β-lactam pharmacokinetic enhancer (BLPKE), which is particularly relevant in optimizing the efficacy of β-lactam antibiotics. A retrospective observational study involving 38 patients demonstrated that the addition of probenecid significantly increased antibiotic trough concentrations in 94.7% of cases, with a median increase of 228.4% . This enhancement is crucial for treating systemic infections, especially in patients with renal hyperfiltration or low antibiotic levels.

Table 1: Summary of Probenecid's Effect on Antibiotic Trough Concentrations

Study ParameterValue
Number of Patients38
Patients with Sickle Cell Disease8
Increase in Trough Concentration (%)+228.4%
Percentage of Patients with Increased ATC94.7%

Drug Monitoring via Liquid Chromatography-Mass Spectrometry

A recent study developed a low-volume liquid chromatography-mass spectrometry (LC-MS) method that utilizes probenecid-d14 as an internal standard for quantifying probenecid and penicillin in human serum samples. This method achieved unprecedented sensitivity levels, allowing for precise therapeutic drug monitoring (TDM) . The ability to use minimal sample volumes (15 μL) is particularly advantageous for vulnerable populations such as neonates.

Table 2: LC-MS Method Parameters for this compound

ParameterValue
Mobile Phase55% Methanol + 0.1% Formic Acid
Flow Rate0.4 mL/min
Injection Volume2 μL
Retention Time for this compound1.9 minutes

Potential Applications in Cardiomyopathy Treatment

Probenecid has shown promise in experimental models for treating peripartum cardiomyopathy (PPCM). In a study using a novel mouse model, treatment with probenecid resulted in decreased mortality and improved cardiac function by modulating TRPV2 channel activity in cardiomyocytes . This suggests potential therapeutic applications for probenecid in human heart failure cases.

Mitigating Opioid Withdrawal Symptoms

Recent research indicates that probenecid may alleviate opioid withdrawal symptoms by disrupting abnormal brain-spinal cord communication during withdrawal phases. A clinical trial at the University of Calgary is investigating this potential application further, building on earlier findings that demonstrated its effectiveness in rodent models .

Drug Interaction Studies

Probenecid's role as a modulator of drug interactions has been well documented. For instance, coadministration studies have shown that it significantly alters the pharmacokinetics of mirogabalin, increasing its maximum concentration and area under the curve (AUC) . Such interactions are critical for optimizing therapeutic regimens involving multiple medications.

Table 3: Pharmacokinetic Changes Induced by Probenecid

Drug Interaction StudyCmax Increase (%)AUC Increase (%)
Mirogabalin with Probenecid128.7%176.1%

Mécanisme D'action

Target of Action

Probenecid-d14, a deuterium-labeled form of Probenecid, primarily targets organic anion transporters (OATs) . These transporters are responsible for the excretion of organic agents such as penicillin . Probenecid also targets transient receptor potential vanilloid 2 (TRPV2) channels and pannexin 1 channels .

Mode of Action

This compound, like its parent compound Probenecid, acts by competitively inhibiting the reabsorption of uric acid at the proximal convoluted tubule . This increases the urinary excretion of uric acid and decreases serum urate levels . It also increases plasma levels of weak organic acids (penicillins, cephalosporins, or other beta-lactam antibiotics) by competitively inhibiting their renal tubular secretion .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits the tubular reabsorption of urate, thus affecting the uric acid excretion pathway . It also impacts the ATP release pathway, suggesting that ATP release involves an organic anion transporter . Furthermore, it has been shown to inhibit the expression and activation of pannexin 1 channel-related molecules, like ASC, NLRP1, IL-1β, and caspase-1 .

Pharmacokinetics

The pharmacokinetics of this compound are expected to be similar to those of Probenecid. Probenecid is rapidly and completely absorbed following oral administration . It is metabolized in the liver and excreted in the urine . Addition of Probenecid to oral β-lactams has been shown to increase total AUC (7/7; 100%), Cmax (5/8; 63%) and serum t½ (6/8; 75%) .

Result of Action

The primary result of this compound’s action is the reduction of serum uric acid concentrations in chronic gouty arthritis and tophaceous gout in patients with frequent disabling gout attacks . It has also been effectively used to promote uric acid excretion in hyperuricemia secondary to the administration of thiazide and related diuretics .

Action Environment

The action of this compound, like that of Probenecid, can be influenced by environmental factors. For instance, the drug’s efficacy can be affected by the patient’s hydration status, as maintaining a high fluid intake is recommended to facilitate the excretion of uric acid . Additionally, the drug’s stability could potentially be affected by factors such as temperature and pH, although specific details would require further investigation.

Analyse Biochimique

Biochemical Properties

Probenecid-d14, like its parent compound Probenecid, interacts with various enzymes and proteins. It inhibits organic anion transporters (OATs), which are responsible for the excretion of organic agents . This inhibition reduces the renal clearance of certain drugs, increasing their plasma concentration and prolonging their effect . This compound also activates the transient receptor potential (TRP) channel TRPV2 .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. For instance, it has been found to have a chemosensitizing effect in cancer cell lines . In combination with antineoplastic agents, this compound can increase cell death, reduce colony formation, and increase the number of apoptotic cells . It also influences cell function by affecting cell signaling pathways and gene expression .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its influence on enzyme activity and gene expression . It inhibits the tubular reabsorption of urate, thus increasing the urinary excretion of uric acid and decreasing serum urate levels . It also acts as an agonist of TRPV2 (EC 50 = 31.9 µM), eliciting nociceptive behavior under inflammatory conditions in mice .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been found to improve the survival duration by 35% in a mouse model of neuroblastoma . The motor activity of the mice was significantly ameliorated compared to the control group .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a study involving a mouse model of neuroblastoma, increasing doses of this compound resulted in a significant decrease in the effective doses of the chemotherapeutic agents .

Metabolic Pathways

This compound is involved in various metabolic pathways. It inhibits the renal excretion of organic anions and reduces tubular reabsorption of urate . This affects metabolic flux and metabolite levels.

Transport and Distribution

This compound is transported and distributed within cells and tissues through its interaction with transporters and binding proteins . It inhibits the renal excretion of certain organic anionic drugs, thereby increasing their plasma concentration and prolonging their effect .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du Probenecid-d14 implique l'incorporation de deutérium dans la molécule de Probenecid. La voie de synthèse générale comprend les étapes suivantes :

Méthodes de production industrielle

La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique :

Analyse Des Réactions Chimiques

Types de réactions

Le Probenecid-d14 subit diverses réactions chimiques, notamment :

Réactifs et conditions courants

Principaux produits formés

Applications scientifiques de la recherche

Le this compound a une large gamme d'applications scientifiques de recherche, notamment :

Mécanisme d'action

Le this compound exerce ses effets en inhibant les transporteurs d'anions organiques (OAT) dans les tubules rénaux. Cette inhibition réduit l'excrétion rénale des anions organiques et augmente les taux plasmatiques des médicaments qui sont normalement excrétés par ce mécanisme. De plus, le this compound active les canaux TRPV2 (récepteur potentiel transitoire vanilloïde 2) et inhibe les canaux pannexine 1, contribuant à ses effets pharmacologiques .

Comparaison Avec Des Composés Similaires

Composés similaires

Unicité

Le Probenecid-d14 est unique en raison de son marquage au deutérium, qui permet un suivi précis dans les études pharmacocinétiques et métaboliques. Ce marquage offre un avantage significatif dans les applications de recherche, ce qui en fait un outil précieux pour étudier les interactions médicamenteuses et les voies métaboliques .

Activité Biologique

Probenecid-d14 is a deuterated form of probenecid, a compound historically used to treat gout and hyperuricemia. Recent research has expanded its applications, particularly in the fields of pharmacology and virology. This article details the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Chemical Name : 4-(Dipropylsulfamoyl)benzoic acid
  • Molecular Formula : C13_{13}H19_{19}N1_{1}O4_{4}S
  • CAS Number : 26787 (for this compound)
  • Purity : ≥98%

This compound functions primarily as an inhibitor of multidrug resistance-associated proteins (MRP) and organic anion transporters (OAT), particularly OAT3. Its biological activity includes:

  • Inhibition of Drug Transport : this compound inhibits the efflux of various drugs from cells, enhancing their pharmacological effects by increasing their plasma concentrations .
  • Antiviral Activity : It has shown significant antiviral properties against several viruses, including SARS-CoV-2 and influenza A. Studies indicate that this compound can reduce viral replication in vitro and in vivo, with IC50_{50} values as low as 1.3 nM for SARS-CoV-2 in human bronchial epithelial cells .

Biological Activity Overview

Biological Activity Description
MRP Inhibition Prevents cellular efflux of drugs, enhancing therapeutic efficacy.
OAT3 Inhibition Modulates renal clearance of organic acids and drugs.
Antiviral Effects Reduces replication of SARS-CoV-2 and influenza A virus.
Neuroprotective Effects Exhibits potential in treating neurodegenerative diseases through anti-inflammatory mechanisms .

Case Studies

  • Antiviral Efficacy Against Influenza :
    A study demonstrated that Probenecid significantly reduced lung virus titers in mice infected with influenza A. Mice pretreated with 200 mg/kg showed maximum reductions in viral load, indicating its potential as a therapeutic agent during viral outbreaks .
  • Enhancement of Antibiotic Efficacy :
    In a clinical trial involving phenoxymethylpenicillin, the addition of Probenecid resulted in a fourfold increase in the minimum inhibitory concentration (MIC) cover, allowing for lower doses to achieve effective therapeutic outcomes. This suggests its role as an adjuvant in antibiotic therapy .
  • Neuroprotective Properties :
    Research has indicated that Probenecid may have neuroprotective effects by modulating inflammatory pathways. It was found to reduce interleukin (IL)-1β secretion from human monocytes at concentrations around 1 mM, highlighting its potential in treating neuroinflammatory conditions .

Research Findings

Recent studies have explored the synthesis of probenecid-derived compounds, such as 1,3,4-oxadiazole-phthalimide hybrids, which demonstrated enhanced biological activities including enzyme inhibition and potential applications in treating dengue virus infections .

Propriétés

IUPAC Name

4-[bis(1,1,2,2,3,3,3-heptadeuteriopropyl)sulfamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4S/c1-3-9-14(10-4-2)19(17,18)12-7-5-11(6-8-12)13(15)16/h5-8H,3-4,9-10H2,1-2H3,(H,15,16)/i1D3,2D3,3D2,4D2,9D2,10D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBABZHXKTCFAPX-YTSTUSJFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])N(C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])S(=O)(=O)C1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the purpose of using Probenecid-d14 in this study?

A1: this compound serves as an internal standard (IS) in the analysis of phenoxymethylpenicillin, benzylpenicillin, and probenecid in human serum using TQ LC/MS []. Internal standards are crucial for accurate quantification in analytical chemistry, correcting for variations in sample preparation and instrument response. Using a stable isotope-labeled analog like this compound is particularly advantageous as it exhibits nearly identical chemical behavior to the analyte (Probenecid) while being distinguishable by mass spectrometry.

Q2: How does Probenecid affect the serum exposure of phenoxymethylpenicillin?

A2: While the provided abstract doesn't delve into the mechanism, it mentions that Probenecid enhances the serum exposure of phenoxymethylpenicillin, potentially allowing for lower phenoxymethylpenicillin doses to reach similar pharmacokinetic/pharmacodynamic targets []. This effect is likely due to Probenecid's known ability to inhibit renal tubular secretion of certain drugs, including penicillin. By reducing the elimination rate of phenoxymethylpenicillin, Probenecid increases its concentration and duration of action in the bloodstream.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.